Tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate

Chiral Building Blocks Peptidomimetics Medicinal Chemistry

Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate (CAS 887586-28-9) is a bifunctional heterocyclic building block combining an N-Boc-protected pyrrolidine ring attached at the 2-position to a 5-aminoisoxazole core. It serves as a chiral, orthogonally protected intermediate for medicinal chemistry and chemical biology applications, particularly in the synthesis of kinase inhibitors and peptidomimetics where precise spatial orientation of the amine and isoxazole motifs is critical.

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
CAS No. 887586-28-9
Cat. No. B12441390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate
CAS887586-28-9
Molecular FormulaC12H19N3O3
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=NOC(=C2)N
InChIInChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-10(13)18-14-8/h7,9H,4-6,13H2,1-3H3
InChIKeyMMKADZYBONTSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate (CAS 887586-28-9) – Key Differentiators vs. Close Analogs


Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate (CAS 887586-28-9) is a bifunctional heterocyclic building block combining an N-Boc-protected pyrrolidine ring attached at the 2-position to a 5-aminoisoxazole core . It serves as a chiral, orthogonally protected intermediate for medicinal chemistry and chemical biology applications, particularly in the synthesis of kinase inhibitors and peptidomimetics where precise spatial orientation of the amine and isoxazole motifs is critical [1].

Why Generic Substitution Falls Short for Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate – Structural Nuances That Dictate Functional Outcomes


Despite sharing the same molecular formula and 5-aminoisoxazole core, the regioisomer tert-butyl 3-(5-aminoisoxazol-3-yl)pyrrolidine-1-carboxylate (CAS 1892829-03-6) attaches the pyrrolidine ring at the 3-position, eliminating the chiral center at the point of attachment and altering the scaffold's three-dimensional projection . Similarly, piperidine analogs or deprotected variants introduce different ring sizes or prematurely expose the amine, compromising the orthogonal protection strategy required for multi-step syntheses. These structural distinctions directly affect target engagement geometry, metabolic stability, and synthetic versatility, making simple interchange unreliable for advanced hit-to-lead optimization programs [1].

Quantitative Differentiation Evidence for Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate


Chiral Attachment Point vs. Achiral Regioisomer – Impact on Enantioselective Recognition

The target compound features a chiral center at the 2-position of the pyrrolidine ring where it attaches to the isoxazole, generating two possible enantiomers. In contrast, the regioisomer CAS 1892829-03-6 attaches via the achiral 3-position of pyrrolidine, yielding a non-stereogenic scaffold. Chiral pyrrolidine scaffolds have been shown to confer pronounced selectivity effects in kinase inhibition contexts; a study on CK1δ inhibitors demonstrated that enantiomeric pyrrolidine modifications yielded differential IC₅₀ shifts of up to 3-fold depending on absolute configuration, despite minimal overall potency change [1]. This enantioselective differentiation is absent in the 3-substituted analog.

Chiral Building Blocks Peptidomimetics Medicinal Chemistry

Pyrrolidine vs. Piperidine Ring Size – Conformational Constraints and CNS Drug-Likeness

The target compound incorporates a five-membered pyrrolidine ring, which constrains the amino-isoxazole moiety in a distinct puckered conformation compared to the six-membered piperidine analog (CAS 887586-34-7). Literature data indicate that pyrrolidine-containing isoxazole scaffolds exhibit higher fraction sp³ (Fsp³) and lower aromatic character than piperidine variants, correlating with improved solubility and CNS penetration potential. The pyrrolidine scaffold in 5-aminoisoxazole derivatives has been specifically noted for its 'compact' architecture that reduces the need for subsequent lipophilicity-lowering modifications during lead optimization . Vendor-reported purity for the target compound is 97–98% , consistent with the piperidine analog's 98% purity , indicating comparable quality but distinct structural advantages.

Conformational Analysis CNS Drug Discovery Scaffold Design

Orthogonal Boc Protection vs. Free Base Analogs – Synthetic Versatility

The target compound carries an N-Boc protecting group, enabling orthogonal amine deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the isoxazole amino group. In contrast, the free-base analog 2-(5-aminoisoxazol-3-yl)pyrrolidine (CAS not fully characterized) exposes both amine groups simultaneously, limiting its utility in sequential functionalizations. In medicinal chemistry campaigns, the availability of an orthogonally protected intermediate reduces the step count by an average of 2–3 synthetic steps compared to starting from the free base, translating to higher overall yields and lower material costs [1]. The target compound is commercially supplied across multiple vendors at 97–98% purity, with price points scaling from mg to gram quantities, ensuring procurement flexibility .

Protecting Group Strategy Multi-step Synthesis Building Block Utility

Optimal Application Scenarios for Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate


Enantioselective Kinase Inhibitor Hit-to-Lead Optimization

The chiral pyrrolidine attachment point allows synthesis and testing of both enantiomers, directly enabling the exploration of stereochemistry-driven selectivity shifts against kinase targets (e.g., CK1δ). This is supported by literature demonstrating up to 3-fold IC₅₀ changes between enantiomeric pyrrolidine-isoxazole scaffolds [1]. The Boc protecting group ensures orthogonal derivatization of the pyrrolidine nitrogen post-deprotection without affecting the 5-aminoisoxazole amine.

Structure-Guided Design of CNS-Penetrant Peptidomimetics

The compact, rigid pyrrolidine scaffold combined with the hydrogen-bond-capable 5-aminoisoxazole creates a scaffold well-suited for mimicking peptide turns and sheet motifs while maintaining favorable CNS drug-like properties (high Fsp³, limited rotatable bonds) [1]. This is leveraged in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules requiring precise spatial presentation of binding elements.

Parallel Library Synthesis for Covalent Inhibitor Discovery

With a free 5-amino group available for electrophilic warhead installation and a Boc-protected pyrrolidine amine for subsequent diversification, this building block is ideally suited for generating focused libraries of covalent inhibitors. The orthogonally protected architecture enables a two-stage diversification sequence (amide coupling at isoxazole-NH₂ followed by Boc deprotection and acylation/reductive amination), a strategy commonly employed in kinase and protease inhibitor campaigns [1].

Metal Complex Ligand Synthesis and Bioinorganic Catalyst Development

The ability of the 5-aminoisoxazole nitrogen to coordinate metal ions, combined with the chiral pyrrolidine moiety, makes this compound a candidate for the synthesis of chiral metal complex catalysts or metallodrug ligands. The pyrrolidinyloxazoline-type ligands have been successfully employed in group 10 metal complexes for asymmetric transformations, and the 5-amino variant offers an alternative binding mode that can alter catalytic activity and enantioselectivity [1].

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